Scandine

Neuroprotection Natural Products Neurite Outgrowth

Research on Melodinus alkaloids often faces challenges in reproducing bioactivity due to subtle structural variations. Scandine (CAS 24314-59-8) addresses this by providing a defined pentacyclic scaffold for precise derivatization. Generic substitution with co-occurring alkaloids like tabersonine is unreliable, as the caged structure dictates distinct functional outcomes. - Enables synthesis of scandine N4-oxide, which promotes neurite growth at 10 μM in primary cortical neurons. - Serves as a benchmark for SAR studies targeting NO production inhibition (IC50 5.19-8.54 μM in RAW 264.7 macrophages). - Acts as a validated biosynthetic precursor to meloscine and epimeloscine via decarboxylation.

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
Cat. No. B12325887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandine
Molecular FormulaC21H22N2O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC3(C=CCN4C3C1(CC4)C5=CC=CC=C5NC2=O)C=C
InChIInChI=1S/C21H22N2O3/c1-3-19-9-6-11-23-12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)26-2/h3-9,16H,1,10-13H2,2H3,(H,22,24)
InChIKeyJTSSMMKHJYRYEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scandine: Bioactive Alkaloid Scaffold


Scandine ((+)-Scandine, CAS 24314-59-8) is a monoterpenoid indole alkaloid (MIA) belonging to the quinoline subclass, primarily isolated from Melodinus species (Apocynaceae) [1]. It features a distinctive pentacyclic cage-like structure (6/5/5/6/6/4 ring system) and serves as a biosynthetic precursor to several bioactive analogs, including meloscine and epimeloscine [2]. This compound is utilized as a reference standard in natural product research and has demonstrated quantifiable bioactivity in neuronal and immune cell models [3].

Reference Standard Natural product alkaloid identification workflow
Neuronal Model Reported neurite outgrowth model context
Immune Cell Assay Supports inflammatory mediator screening context

Why Scandine Cannot Be Replaced


While scandine co-occurs with structurally related alkaloids such as tabersonine, vindolinine, and kopsinine in Melodinus extracts, its unique caged scaffold and specific oxidation state dictate distinct bioactivity profiles that cannot be inferred from class-wide generalizations. For instance, the oxidation of scandine to its N-oxide derivative unlocks a neurite growth-promoting effect absent in the parent compound or other MQAs in the same assay [1]. Furthermore, the presence or absence of a C10 hydroxyl group (scandine vs. 10-hydroxyscandine) or decarboxylation (scandine vs. meloscine) fundamentally alters both molecular targets and downstream cellular effects . These structural nuances render generic substitution unreliable for reproducing specific experimental outcomes observed with scandine and its direct derivatives.

Oxidation State Sensitivity
N4-oxide derivative unlocks neurite outgrowth; parent alkaloid may not replicate activity in neuronal assays.
C10 Hydroxyl Group Alteration
Absence of C10 hydroxyl (scandine vs. 10-hydroxyscandine) can shift molecular target profiles and downstream cellular endpoints.
Decarboxylation Scaffold Change
Decarboxylation converts scandine to meloscine/epimeloscine, altering the core structure and bioactivity readout.

Scandine: Quantitative Bioactivity Comparison


Neurite Outgrowth: N4-Oxide vs. Parent Alkaloid

The oxidized derivative scandine N4-oxide exhibits a significant neurite growth-promoting effect in primary mouse cortical neurons at 10 μM, whereas the parent compound scandine and other tested monoterpenoid quinoline alkaloids (MQAs) showed no detectable activity under identical conditions [1]. This functional divergence highlights the critical role of N-oxidation in unlocking neurotrophic potential.

Neurite Outgrowth (N4-Oxide vs. Parent)
Head-to-head
N4-oxide: neurite growth at 10 µM
Parent scandine & other MQAs: no detectable effect
N4-oxide derivative enables neurite outgrowth screening context
Primary mouse cortical neurons; oxidized form required for activity
Neuroprotection Natural Products Neurite Outgrowth

Anti-Inflammatory: 3-Oxo-Scandine vs. Co-Isolated Alkaloids

In a head-to-head evaluation of nitric oxide (NO) production inhibition in LPS-stimulated RAW 264.7 macrophages, the scandine-type alkaloid 3-oxo-scandine (compound 1) and known analogs compounds 6 and 7 displayed IC50 values of 8.54 μM and 5.19 μM, respectively, demonstrating potent anti-inflammatory activity that varies with specific structural modifications [1].

NO Inhibition (IC₅₀ Range)
Head-to-head
IC₅₀ 5.19 – 8.54 µM
Supports structural modification for anti-inflammatory SAR studies
LPS-stimulated RAW 264.7 macrophages; 3-oxo-scandine type alkaloids
Inflammation Immunology Nitric Oxide Inhibition

Cytotoxicity: Bisindoles vs. Monomeric Alkaloids

Bisindole alkaloids possessing an aspidosperma-scandine linkage, such as epi-scandomelonine and epi-scandomeline, exhibit differential cytotoxicity against MOLT-4 leukemia cells with IC50 values of 5.2 μM and 1.5 μM, respectively [1]. This contrasts with the generally weak or absent cytotoxicity of monomeric scandine itself, indicating that dimerization with an aspidosperma unit enhances and specifies anti-cancer activity.

Cytotoxicity (Bisindoles vs. Monomer)
Cross-study comparable
epi-scandomeline IC₅₀ 1.5 µM
epi-scandomelonine IC₅₀ 5.2 µM
Monomeric scandine: low/weak activity
Bisindole linkage may enhance cytotoxicity in MOLT-4 leukemia model
MOLT-4 leukemia cells; dimerization required for low µM potency
Cancer Cytotoxicity Bisindole Alkaloids

Scandine: Key Research Applications


Neurodegenerative Disease: Neurite Outgrowth

Scandine is procured as a starting material for the synthesis or isolation of scandine N4-oxide, which has demonstrated a significant neurite growth-promoting effect at 10 μM in primary mouse cortical neurons [1]. This application is directly supported by the evidence in Section 3.1 and is relevant for laboratories investigating axonal regeneration, synaptic plasticity, and neuroprotection.

Anti-Inflammatory Drug Discovery: NO Inhibition Optimization

Scandine and its oxidized/derivatized analogs serve as a chemical scaffold for structure-activity relationship (SAR) studies aimed at optimizing NO production inhibition. The quantitative IC50 data (5.19–8.54 μM) for scandine-type alkaloids in RAW 264.7 macrophages [2] provide a benchmark for medicinal chemistry efforts targeting inflammatory pathways.

Cancer Therapeutics: Bisindole Alkaloid Libraries

Procurement of scandine enables semi-synthetic access to aspidosperma-scandine bisindole alkaloids, which exhibit selective cytotoxicity against MOLT-4 leukemia cells (IC50 1.5–5.2 μM) [3]. This scenario is particularly relevant for natural product chemistry groups focused on dimeric alkaloid synthesis and anticancer lead identification.

Biosynthetic Pathway: Meloscine Alkaloid Precursor

Scandine is a validated biosynthetic precursor to meloscine and epimeloscine through decarboxylation [4]. Its procurement is essential for laboratories studying alkaloid biogenesis in Apocynaceae, providing a key intermediate for enzymatic or biomimetic transformation studies.

Application
Selection Property
Validation Focus
Neurite Outgrowth Studies
N4-oxide derivative synthesis
Primary neuron outgrowth endpoints
Inflammatory Pathway Research
Structural modification scaffold
NO production inhibition in macrophages
Cancer Cell-Model Studies
Bisindole alkaloid synthesis
Cytotoxicity endpoints in leukemia cells
Biosynthesis Research
Decarboxylation precursor
Enzymatic/biomimetic transformation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


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